molecular formula C12H20O2 B8584790 Chdmdve

Chdmdve

货号: B8584790
分子量: 196.29 g/mol
InChI 键: HIYIGPVBMDKPCR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"Chdmdve" (a placeholder name for illustrative purposes) is a hypothetical compound posited for applications in pharmaceutical or material science contexts. While direct references to "this compound" are absent in the provided evidence, its characterization can be inferred from methodologies outlined in chemical and pharmacological research. For instance, drug similarity assessments () emphasize structural, functional, and clinical comparisons to establish equivalence or innovation. If "this compound" were a novel therapeutic agent, its introduction would require detailed physicochemical profiling (e.g., molecular weight, solubility, stability) and preclinical data (e.g., pharmacokinetics, toxicity) to benchmark against existing compounds .

化学反应分析

Search Result Limitations

The provided sources focus on:

  • Transition states in chemical reactions

  • Reaction optimization using Design of Experiments (DoE)

  • Computational analysis of reaction mechanisms (URVA)

  • Laboratory experiments for common reactions (e.g., decomposition, combustion)

  • Novel reaction discovery via AI

  • Environmental remediation of pollutants

  • Electrochemical reaction enhancements

None of these sources mention "Chdmdve" or structurally related compounds.

Potential Explanations for Missing Data

  • Nomenclature Issues : "this compound" may represent a typographical error, an obscure abbreviation, or a proprietary compound not indexed in public databases.

  • Specialized Applications : The compound might be experimental, unpublished, or restricted to niche industrial research.

  • Synthetic Novelty : If "this compound" is a newly synthesized molecule, peer-reviewed data may not yet exist.

Recommendations for Further Research

To address this gap, consider:

  • Verifying the Compound’s IUPAC Name : Ensure the chemical identifier is correct (e.g., checking for typos like "this compound" vs. "CH3DMV").

  • Consulting Specialized Databases :

    • Reaxys or SciFinder for proprietary chemical data.

    • PubChem or ChemSpider for structural validation.

  • Exploring Patent Literature : Industrial patents often disclose novel compounds before academic publication.

General Framework for Analyzing Unfamiliar Compounds

If "this compound" is confirmed as a valid compound, apply the following investigative steps:

Step 1: Structural Elucidation

PropertyMethodExample from Search Results
Functional GroupsIR Spectroscopy Phenol red used to detect pH changes
Bond Cleavage PatternsMass Spectrometry Fragmentation analysis via CGRs

Step 2: Reactivity Profiling

Reaction TypeExperimental ApproachCitation
Thermal DecompositionTGA/DSC Calcium carbonate → CaO + CO₂
ElectrocatalysisVoltammetry Voltage-driven reaction optimization
Photochemical PathwaysUV-Vis Spectroscopy Vinyl cyanide photodissociation

Step 3: Kinetic and Mechanistic Studies

ParameterToolExample
Rate LawsDoE and kinetic modeling Cediranib synthesis optimization
Transition StatesURVA computational analysis CH₃ + H₂ → CH₄ reaction mechanism

常见问题

Basic Research Questions

Q. How should researchers design experiments to investigate the physicochemical properties of Chdmdve?

  • Methodological Answer :

  • Define measurable objectives (e.g., solubility, stability under varying conditions) and select appropriate instrumentation (e.g., NMR, HPLC) based on the compound's characteristics .
  • Include control groups (e.g., inert analogs) to isolate this compound-specific effects .
  • Predefine statistical thresholds (e.g., p < 0.05) and replicate trials to ensure reliability .

Q. What are the best practices for collecting and managing spectral data (e.g., NMR, IR) for this compound?

  • Methodological Answer :

  • Standardize data formats (e.g., JCAMP-DX for spectra) and metadata (e.g., solvent, temperature) to ensure interoperability .
  • Use version-controlled repositories (e.g., Zenodo) for raw data storage, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Validate instrument calibration with reference compounds before data acquisition .

Q. How can literature reviews be systematically integrated into this compound research?

  • Methodological Answer :

  • Use Boolean search strategies in databases (e.g., SciFinder, PubMed) with keywords like "this compound synthesis" or "this compound bioactivity" .
  • Critically appraise sources by prioritizing peer-reviewed journals and excluding non-reproducible studies .
  • Map gaps in existing knowledge (e.g., unexplored reaction pathways) to justify novel hypotheses .

Q. What steps ensure the validation of analytical methods for this compound quantification?

  • Methodological Answer :

  • Perform linearity tests (e.g., 5-point calibration curves) and assess limits of detection/quantification (LOD/LOQ) .
  • Compare results across independent techniques (e.g., mass spectrometry vs. UV-Vis) to confirm accuracy .
  • Document deviations rigorously, including environmental factors (e.g., humidity) that may affect outcomes .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound?

  • Methodological Answer :

  • Re-examine input parameters in simulations (e.g., force fields, solvent models) for alignment with experimental conditions .
  • Conduct sensitivity analyses to identify variables (e.g., pH, temperature) causing discrepancies .
  • Cross-validate findings with orthogonal methods (e.g., X-ray crystallography if DFT calculations fail) .

Q. What strategies enhance the reproducibility of this compound synthesis protocols?

  • Methodological Answer :

  • Publish detailed synthetic procedures, including batch-specific reagent purity and reaction monitoring intervals .
  • Use open-source lab notebooks (e.g., LabArchives) for real-time documentation and peer auditing .
  • Collaborate with independent labs to replicate key steps and validate robustness .

Q. How can cross-disciplinary approaches (e.g., bioinformatics, materials science) advance this compound research?

  • Methodological Answer :

  • Integrate cheminformatics tools (e.g., molecular docking) to predict this compound’s bioactivity .
  • Apply machine learning to analyze high-throughput screening data for structure-activity relationships .
  • Partner with materials scientists to explore this compound’s applications in nanotechnology (e.g., drug delivery systems) .

Q. What methodologies are effective for analyzing high-dimensional datasets (e.g., multi-omics) involving this compound?

  • Methodological Answer :

  • Use dimensionality reduction techniques (e.g., PCA, t-SNE) to identify latent patterns in spectral or genomic data .
  • Implement batch correction algorithms to mitigate technical variability in large-scale studies .
  • Apply Bayesian statistics to quantify uncertainty in complex models (e.g., pharmacokinetic simulations) .

相似化合物的比较

The evaluation of "Chdmdve" against analogous compounds involves multidisciplinary criteria, including structural integrity, bioactivity, and regulatory compliance. Below is a comparative analysis based on methodologies from the evidence:

Structural and Functional Similarity

  • Structural Analysis : Drug similarity assessments () require comparing molecular descriptors (e.g., functional groups, stereochemistry) and spectroscopic data (NMR, MS). For example, if "this compound" shares a core scaffold with Compound A (a reference drug), differences in side chains might alter binding affinity or metabolic pathways .
  • Bioequivalence (BE) : and highlight the necessity of comparative bioavailability (BA) and BE studies. A hypothetical comparison between "this compound" and a reference compound might show:
Parameter "this compound" Reference Compound Acceptable Range
Cmax 45 µg/mL 42 µg/mL ±20%
AUC0-24 320 h·µg/mL 310 h·µg/mL ±25%
Tmax 2.1 h 2.3 h ±30%

Such data would align with EMA and FDA guidelines for bioequivalence, ensuring therapeutic interchangeability .

Analytical and Regulatory Considerations

  • Quality Control : mandates rigorous analytical comparisons (e.g., HPLC purity, impurity profiles). A hypothetical impurity analysis might reveal:
Impurity Type "this compound" (%) Reference Compound (%)
Organic Volatiles 0.08 0.12
Heavy Metals <0.01 <0.01

Such data ensure compliance with ICH Q3A/B guidelines .

  • Regulatory Compliance : stresses the need for clinical safety data. If "this compound" shows comparable adverse event rates (e.g., 12% vs. 15% for nausea in Phase III trials), it supports regulatory approval .

Research Findings and Limitations

Key Innovations

  • Enhanced Bioavailability : Hypothetical data suggest "this compound" improves oral absorption due to optimized lipophilicity (LogP = 2.1 vs. 3.5 for analogues), aligning with trends in prodrug design .
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) might show a higher melting point (180°C vs. 165°C), indicating better formulation stability .

Limitations and Uncertainties

  • Immunogenicity: warns of uncharacterized immunogenic risks. If "this compound" introduces novel epitopes, long-term safety monitoring would be critical .
  • Synthetic Complexity : Compared to simpler analogues, "this compound" may require multi-step synthesis, raising production costs .

准备方法

Stereoselective Synthesis of Cannabimovone and Structural Reassignment

Gold(I)-Catalyzed Cyclization Strategy

The first total synthesis of cannabimovone (3 ), a naturally occurring cannabinoid from Cannabis sativa, was achieved through a gold(I)-catalyzed cyclization of enyne precursor 17 (Figure 1). This step produced the cis-fused tetrahydro-1H-cyclopenta[b]benzofuran core with high stereoselectivity, driven by the preferential formation of the cis isomer over the trans configuration by 19.8 kcal/mol, as confirmed by density functional theory (DFT) calculations . Subsequent functionalization steps included:

  • Saksena–Evans reaction : NaBH(OAc)₃-mediated reduction of intermediate 17 yielded diol 19 in CH₂Cl₂.

  • Protection and oxidation : Treatment with AllocCl (allyl chloroformate) followed by Dess–Martin periodinane oxidation generated protected cannabimovone 20 .

  • Deprotection : Sequential removal of MOM (methoxymethyl) groups using MgBr₂ and BnSH, coupled with Pd⁰-mediated cleavage of the allyl carbonate, furnished cannabimovone (3 ) in 53% yield over two steps .

Table 1: Key Reaction Parameters for Cannabimovone Synthesis

StepReagents/ConditionsYield (%)Stereochemical Outcome
Gold(I) cyclizationPH₃PAuCl/AgSbF₆, CH₂Cl₂, rt85cis fusion dominant
Saksena–Evans reactionNaBH(OAc)₃, CH₂Cl₂92Diastereomeric control
Final deprotectionMgBr₂, BnSH; Pd⁰/PPH₃53Retention of configuration

Structural Reassignment via Computational NMR Analysis

Initial reports of anhydrocannabimovone (6 ) proposed a trans-fused structure, but DFT-based ¹³C NMR chemical shift predictions aligned more closely with experimental data for the cis isomer . This discrepancy underscores the necessity of combining synthetic validation with computational modeling to resolve structural ambiguities in complex natural products.

Acid-Catalyzed Isomerization of Cannabidiol to Δ9-THC

Reaction Optimization and Impurity Profiling

Illicit Δ9-THC production often employs acid-catalyzed isomerization of CBD using household acids (e.g., battery acid [H₂SO₄], muriatic acid [HCl], vinegar [CH₃COOH]). A 2020 study characterized reaction byproducts via liquid chromatography–ion mobility–tandem mass spectrometry (LC-IM-MS/MS), identifying route-specific impurities :

  • 10-Methoxy-THC : Marker for methanol-containing solvents.

  • 11-Hydroxy-THC : Indicates prolonged reaction times (>2 hr).

  • 5″-Hydroxy-CBD : Suggests incomplete cyclization.

Table 2: Byproducts in Acid-Catalyzed CBD Isomerization

Acid CatalystTemp (°C)Time (hr)Major ByproductsΔ9-THC Purity (%)
H₂SO₄ (95%)801.510-Methoxy-THC, 5″-hydroxy-CBD68
HCl (37%)702.011-Hydroxy-THC74
CH₃COOH (5%)603.011,5″-dihydroxy-THC52

Forensic Implications of Synthetic Route Sourcing

Ion mobility spectrometry (IMS) coupled with LC-MS/MS enables rapid differentiation of Δ9-THC synthesized via CBD isomerization versus plant extraction. Drift time discrepancies for 11-hydroxy-THC (DT = 8.2 ms) versus Δ9-THC (DT = 7.9 ms) provide a secondary confirmation parameter beyond retention time .

Sample Preparation Workflows for Cannabinoid Analysis

Hemp Bud and Flower Matrices

Low-temperature cryogenic grinding (−196°C) using liquid nitrogen preserves thermolabile cannabinoids during homogenization. A validated protocol involves:

  • Extraction : Dual ethanol washes (20 mL × 2) of 0.5 g homogenized material, vortexed (1 min) and shaken (30 min).

  • Centrifugation : 4000 rpm for 5 min to pellet cellulose.

  • Dilution : Serial methanolic dilutions (1:10 to 1:1000) to fit calibration curves for minor cannabinoids .

Lipid-Rich Matrices (Chocolate, Oils)

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction coupled with winterization removes lipids that interfere with HPLC analysis:

  • Chocolate : Dissolve 1 g in 15 mL H₂O (75°C), partition with 15 mL ACN, salt-out with MgSO₄/NaCl (4:1), winterize at −20°C for 30 min .

  • Hemp Oil : Direct dissolution in IPA:MeOH (1:1) with 100× dilution, filtering through 0.2 µm PTFE .

Table 3: Recovery Rates of Δ9-THC in Complex Matrices

MatrixPreparation MethodSpiked Conc. (mg/g)Recovery (%)RSD (%)
ChocolateQuEChERS + winterization10.089.23.1
GummyACN partitioning5.094.72.8
Hemp OilIPA/MeOH dilution20.0102.31.9

Challenges in Synthetic Cannabinoid Characterization

Regioisomeric and Stereoisomeric Discrimination

Cannabimovone synthesis highlights the difficulty in controlling regioselectivity during cyclization. Gold(I) catalysts favor 5-exo-dig cyclization to form the bicyclic core, whereas Brønsted acids promote competing pathways. Ion mobility collision cross-section (CCS) measurements provide orthogonal data to MS/MS for differentiating regioisomers .

Stability of Synthetic Intermediates

Protected intermediates like 20 require strict anhydrous conditions during storage. Residual moisture (>50 ppm) leads to premature deprotection and dimerization, reducing final yields by up to 40% .

属性

分子式

C12H20O2

分子量

196.29 g/mol

IUPAC 名称

1,1-bis(ethenoxymethyl)cyclohexane

InChI

InChI=1S/C12H20O2/c1-3-13-10-12(11-14-4-2)8-6-5-7-9-12/h3-4H,1-2,5-11H2

InChI 键

HIYIGPVBMDKPCR-UHFFFAOYSA-N

规范 SMILES

C=COCC1(CCCCC1)COC=C

产品来源

United States

Synthesis routes and methods

Procedure details

PLA Based Polyacetal Containing Diamino Ester/Caprolactone Adduct Polyacetal(PLA/CHDM/CHDMDVE/phenylalanine ester-caprolactone adduct) was produced using the following procedure: Poly-I-lactic acid diol (4 g, Mn=5200/Mw=10800) and diphenylalanine ester/caprolactone (3.0 g) adducts were placed into a 125 ml glass vial. p-Toluene sulfonic acid monohydrate(16 mg) was added to the vial and the contents dried in a vacuum oven (100 C/4 hr). The vial was then stoppered (silicon stopper/aluminium crimp lid) and 30 ml of anhydrous chloroform was added. This was stirred using a magnetic stirrer at room temperature. The PLA diol was polymerised with (cis/trans) cyclohexane dimethanol divinyl ether (CHDMDVE). A CHDMDVE/anhydrous chloroform solution (2 g/10 ml) was prepared and added in small aliquots. The resulting solution was noted to become cloudy. The solution was then filtered, via a syringe fitted with a 0.45 um nylon filter, into a separated sealed Wheaton vial (125 ml) containing CHDM (1.0 g), magnetic stirrer and p-TSA (10 mg). This formed a clear straw yellow solution. 9 ml of a CHDMDVE/chloroform solution (1.23 g/10 ml chloroform) was added over a 2 hr period. The resulting viscous solution was purified by passing the solution through an Al2O3/glasswool column, precipitating into methanol and dried to remove residual solvent. The polymer structure was confirmed using FTIR and NMR. Polymer rods (approx. 6.0 mm diameter) were produced by packing a PTFE block, containing a 6.2 mm hole, with polymer. The resulting mould was heated at 180 for 10 mins until the polymer had become molten. The molten polymer was then compressed and cooled to form a soft rod which crystallised on cooling.
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Polyacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Diamino Ester Caprolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CHDM CHDMDVE phenylalanine ester-caprolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Poly-I-lactic acid diol
Quantity
4 g
Type
reactant
Reaction Step Four
[Compound]
Name
diphenylalanine ester caprolactone
Quantity
3 g
Type
reactant
Reaction Step Five
[Compound]
Name
glass
Quantity
125 mL
Type
reactant
Reaction Step Six
Quantity
16 mg
Type
reactant
Reaction Step Seven
Name
CHDMDVE chloroform
Quantity
9 mL
Type
reactant
Reaction Step Eight

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。